

Core Compound Profile and Physicochemical Properties

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Compound of Interest

Compound Name: 4-Bromo-2-methylquinoline

Cat. No.: B1283842

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4-Bromo-2-methylquinoline is a halogenated derivative of quinoline, a heterocyclic aromatic organic compound. Its structure, featuring a bromine atom at the 4-position and a methyl group at the 2-position, makes it a valuable and reactive intermediate in organic synthesis. The bromine atom, in particular, serves as a versatile synthetic handle for introducing further molecular complexity through various cross-coupling and substitution reactions. This reactivity is foundational to its utility in medicinal chemistry and materials science.^{[1][2]}

The compound's physical state is typically a yellow to brown solid or liquid, a variance that can be attributed to residual solvent or minor impurities post-synthesis.^[3] Its solubility profile is critical for reaction and purification design; it is generally soluble in organic solvents like ethyl acetate and dichloromethane, which are commonly used in its synthetic workup.^{[1][3]}

Table 1: Physicochemical Properties of **4-Bromo-2-methylquinoline**

Property	Value	Source(s)
CAS Number	50488-44-3	[1][4]
Molecular Formula	C ₁₀ H ₈ BrN	[4][5]
Molecular Weight	222.08 g/mol	[4]
IUPAC Name	4-bromo-2-methylquinoline	
Appearance	Yellow to brown Solid/Liquid	[3]
Boiling Point	88-90 °C (at 1 Torr)	[3]
Density	1.488 ± 0.06 g/cm ³ (Predicted)	[3]
pKa	4.21 ± 0.50 (Predicted)	[3]
InChIKey	BGIRQGWGBRSRGK- UHFFFAOYSA-N	[5]
SMILES	CC1=NC2=CC=CC=C2C(=C1) Br	[4][5]

Synthesis and Purification: A Validated Protocol

The most commonly cited synthesis of **4-Bromo-2-methylquinoline** involves the bromination of a 4-hydroxyquinoline precursor.[1][3] The hydroxyl group at the 4-position is a poor leaving group and must be activated before substitution with a bromide can occur. This is typically achieved using a phosphorus-based brominating agent.

The causality behind this choice lies in the high oxophilicity of phosphorus. The oxygen of the hydroxyl group attacks the phosphorus reagent, forming a highly stable P-O bond and converting the hydroxyl into an excellent leaving group, which is then readily displaced by a bromide ion.

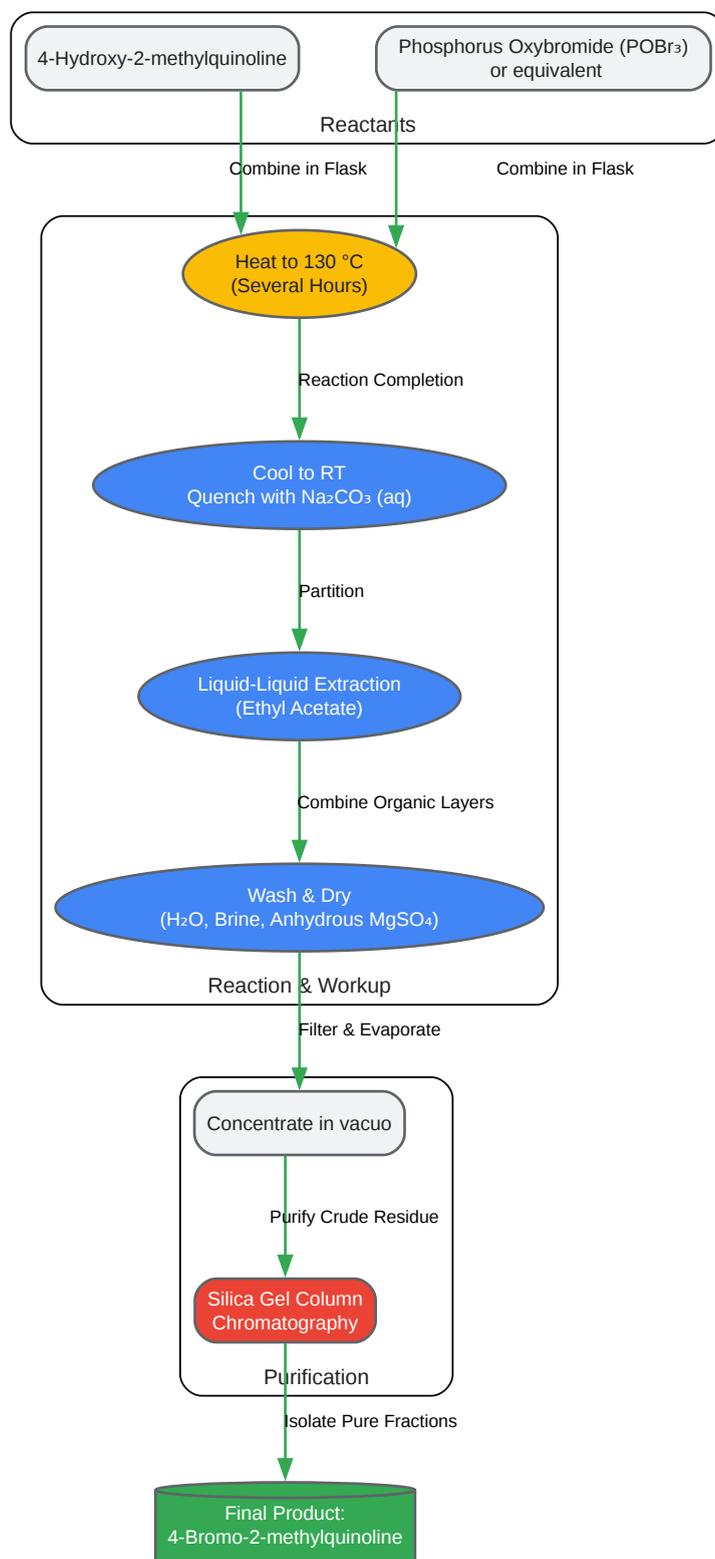


Figure 1: Synthesis Workflow for 4-Bromo-2-methylquinoline

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Caption: A validated workflow for the synthesis and purification of **4-Bromo-2-methylquinoline**.

Step-by-Step Experimental Protocol

This protocol is adapted from established literature procedures.^{[1][3]}

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-Hydroxy-2-methylquinoline (1.0 eq, e.g., 17.4 g, 109 mmol) and a suitable brominating agent such as phosphorus oxybromide (POBr_3) (1.5 eq, 47.1 g, 164 mmol).
 - **Scientist's Insight:** While some sources mention phosphorus oxyfluoride, phosphorus oxybromide (POBr_3) or a mixture of $\text{PBr}_3/\text{PBr}_5$ is the standard choice for this type of transformation. Ensure the reaction is performed in a well-ventilated fume hood due to the corrosive nature of the reagent.
- **Heating:** Heat the reaction mixture to 130 °C. Maintain this temperature with stirring for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Workup - Quenching:** After completion, allow the mixture to cool to room temperature. Cautiously pour the residue into a beaker containing a saturated aqueous solution of sodium carbonate (Na_2CO_3) to neutralize the acidic phosphorus byproducts. This step is often exothermic and should be done slowly with cooling.
- **Workup - Extraction:** Transfer the quenched mixture to a separatory funnel. Partition the residue between the aqueous layer and ethyl acetate. Extract the aqueous layer multiple times with ethyl acetate (e.g., 5 x 300 mL for the scale above) to ensure complete recovery of the product.^[1]
- **Workup - Washing & Drying:** Combine the organic layers. Wash sequentially with water and then with brine to remove inorganic salts. Dry the organic layer over anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4).
- **Purification:** Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude product.

- Final Purification: Purify the resulting residue by silica gel column chromatography. The choice of eluent system will depend on the polarity of any impurities, but a gradient of ethyl acetate in hexanes is a common starting point. This step is crucial for achieving high purity. The yield for this reaction is reported to be around 36%.^{[1][3]}

Spectroscopic Characterization

Structural confirmation is a non-negotiable step in synthesis. A combination of NMR, MS, and IR spectroscopy provides a self-validating system to confirm the identity and purity of **4-Bromo-2-methylquinoline**.

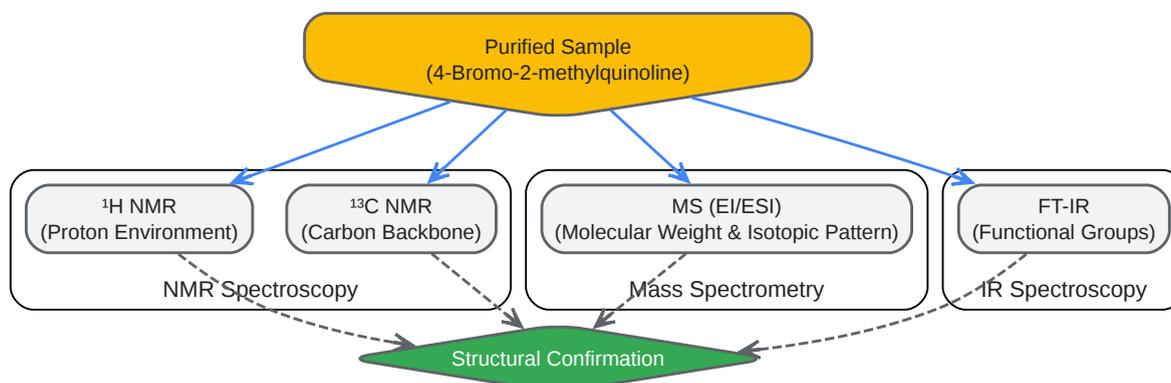


Figure 2: Analytical Workflow for Structural Elucidation

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Caption: A standard analytical workflow for the characterization of synthesized organic molecules.

Table 2: Expected Spectroscopic Data for **4-Bromo-2-methylquinoline**

Technique	Expected Observations	Rationale & Interpretation
^1H NMR	~2.7 ppm (s, 3H): $-\text{CH}_3$ ~7.6-8.2 ppm (m, 5H): Aromatic & Quinoline Protons	The singlet corresponds to the methyl group. The complex multiplet region contains the five protons on the quinoline ring system, with coupling patterns determined by their positions.[6][7]
^{13}C NMR	~25 ppm: $-\text{CH}_3$ Carbon~120-160 ppm (9 signals): Aromatic & Quinoline Carbons	Ten unique carbon environments are expected. The methyl carbon appears upfield, while the nine carbons of the quinoline core appear in the downfield aromatic region. [8]
Mass Spec.	m/z ~221 & ~223: $[\text{M}]^+$ and $[\text{M}+2]^+$	The molecular ion peaks will appear as a characteristic doublet with a ~1:1 intensity ratio, which is the definitive signature of a molecule containing one bromine atom (due to the natural abundance of ^{79}Br and ^{81}Br isotopes).[5][9]
IR (cm^{-1})	~3050-3100: Ar C-H stretch~2920-2980: Aliphatic C-H stretch~1580-1620: C=C & C=N stretch~550-750: C-Br stretch	These absorption bands confirm the presence of the key functional groups: the aromatic quinoline core, the aliphatic methyl group, and the carbon-bromine bond.[9]

Applications in Drug Discovery and Organic Synthesis

4-Bromo-2-methylquinoline is not an end-product but a strategic starting material. The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs, particularly in oncology and infectious diseases.[2][10][11] The bromine at the C4 position is key to its utility, allowing for the facile introduction of diverse functional groups via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

This allows for the systematic exploration of the chemical space around the quinoline core to optimize biological activity, selectivity, and pharmacokinetic properties. For example, it is a documented intermediate for preparing derivatives with dual inhibitory activity against xanthine oxidase and URAT1, which are targets for treating gout.[1]



Figure 3: Role as a Scaffold in Medicinal Chemistry

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